Reduced Inotropic Activity: A 3-Fold Lower Potency vs. Tetramethylammonium Bromide
In a head-to-head pharmacological assay on cat papillary muscle, ethyltrimethylammonium (trimethylethylammonium) exhibited only one-third the inotropic activity of its structural analog, tetramethylammonium [1]. This significant reduction in potency is a critical selection criterion for researchers studying structure-activity relationships (SAR) of onium compounds or those requiring a weaker muscarinic agonist.
| Evidence Dimension | Relative inotropic activity (potency) |
|---|---|
| Target Compound Data | 1 (arbitrary unit, activity normalized to tetramethylammonium = 3) |
| Comparator Or Baseline | Tetramethylammonium (CAS 75-58-1) activity = 3 |
| Quantified Difference | 3-fold lower activity (approx. 33% of the potency of tetramethylammonium) |
| Conditions | Cat papillary muscle preparation; inotropic effects assessed after atropinization |
Why This Matters
This data provides a definitive, quantitative basis for selecting ETMAB over tetramethylammonium bromide when a compound with reduced cardiac muscarinic side effects is required, enabling precise pharmacological tool selection.
- [1] Lee, W. C., & Shideman, F. E. (1959). The inotropic actions of quaternary ammonium compounds. Journal of Pharmacology and Experimental Therapeutics, 127(3), 219-228. View Source
